Nystatin

Description

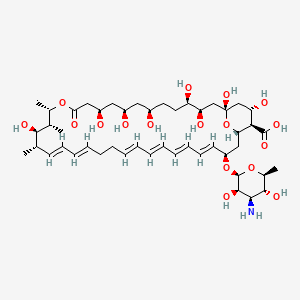

Macrolide antifungal antibiotic complex produced by Streptomyces noursei, S. aureus, and other Streptomyces species. The biologically active components of the complex are this compound A1, A2, and A3.

Structure

2D Structure

Properties

IUPAC Name |

(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30-,31+,32+,33+,34-,35+,36+,37-,38-,40+,41+,42+,43-,44+,46+,47+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOXZBDYSJBXMA-VHFLTRTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

MW: 926.12 /Form not specified/, Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75, Insol in ether, In water, 3.60X10+2 mg/L at 24 °C | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1263 | |

| Record name | NYSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow powder, Yellow to tan powder | |

CAS No. |

1400-61-9 | |

| Record name | Nystatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NYSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Gradually decomp above 160 °C without melting by 250 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1208 | |

| Record name | NYSTATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Nystatin A1: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin A1 is a polyene macrolide antibiotic produced by the bacterium Streptomyces noursei.[1] It stands as a crucial agent in the treatment of fungal infections, primarily those caused by Candida species.[2][3] This technical guide provides an in-depth exploration of the chemical properties and structural features of this compound A1, offering valuable insights for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound A1 is a complex molecule with a range of physicochemical properties that dictate its biological activity and formulation characteristics. A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C47H75NO17 | [3] |

| Molecular Weight | 926.1 g/mol | [3] |

| Melting Point | 160 °C (decomposes) | [3] |

| Solubility | - Water: 360 mg/L (at 24 °C)- Methanol: Slightly soluble- Ethanol: Slightly soluble- DMSO: Soluble- DMF: Soluble | [3][4] |

| pKa (Strongest Acidic) | 3.61 | [5] |

| pKa (Strongest Basic) | 9.11 | [5] |

This compound A1 is a light yellow, hygroscopic powder with an odor suggestive of cereals.[3] It is sensitive to heat, light, moisture, and air, and its stability is pH-dependent, with optimal stability observed around pH 5.7.[3]

Chemical Structure

The intricate structure of this compound A1 is central to its antifungal activity. It is characterized as a polyene macrolide, featuring a large 38-membered macrolide ring. This ring consists of a hydrophobic polyene region with conjugated double bonds and a hydrophilic polyol region with multiple hydroxyl groups. Attached to the macrolide ring is the deoxysugar D-mycosamine, an aminoglycoside that plays a role in its interaction with fungal cell membranes.[1][4]

The IUPAC name for this compound A1 is (1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid.[3]

Experimental Protocols for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: 1D (¹H and ¹³C) and 2D NMR spectroscopy are crucial for determining the connectivity of atoms and the stereochemistry of the molecule.[6] Samples of purified this compound A1 are dissolved in a suitable deuterated solvent, such as DMSO-d6 or methanol-d4. For ¹H NMR, the chemical shifts, coupling constants, and integration of the signals provide information about the protons and their neighboring atoms. ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, which helps in piecing together the molecular structure.

Key Findings: NMR studies have been instrumental in confirming the presence of the mycosamine sugar and the polyol and polyene regions of the macrolide ring.[6] Furthermore, ¹³C NMR has conclusively shown that this compound A1 exists in a hemiketal form in solution.

Mass Spectrometry (MS)

Methodology: Mass spectrometry, particularly tandem mass spectrometry (MS/MS) combined with techniques like electrospray ionization (ESI), is used to determine the molecular weight and fragmentation pattern of this compound A1.[7] A solution of the sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio of the molecular ion is measured, providing the molecular weight. In MS/MS, the molecular ion is fragmented, and the masses of the fragments are analyzed. This fragmentation pattern provides valuable information about the different structural components of the molecule.

Key Findings: High-resolution mass spectrometry has confirmed the elemental composition of this compound A1.[7] Tandem MS has been used to characterize the macrolide core and the mycosamine sugar, aiding in the structural confirmation and the identification of related analogues in mixtures.[7]

X-ray Crystallography

Methodology: X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule in its crystalline state. This method involves growing a high-quality single crystal of the compound. The crystal is then exposed to a beam of X-rays, and the diffraction pattern is recorded. The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Key Findings: While obtaining a single crystal of this compound A1 suitable for X-ray diffraction has proven challenging, powder X-ray diffraction (PXRD) has been used to confirm its crystalline nature.[8] The complete three-dimensional structure of this compound A1 in the solid state remains an area of active research.

Mechanism of Action

The antifungal activity of this compound A1 is primarily due to its interaction with ergosterol, a major sterol component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane.[4][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound A1 | C47H75NO17 | CID 11286230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

Nystatin's Interaction with Ergosterol in Lipid Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a polyene macrolide antibiotic, remains a cornerstone in the treatment of fungal infections, primarily those caused by Candida species. Its efficacy stems from a specific interaction with ergosterol, the predominant sterol in fungal cell membranes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, focusing on its interaction with ergosterol within lipid bilayers. We will delve into the quantitative biophysical data, detailed experimental protocols for studying this interaction, and visual representations of the key processes.

Core Mechanism of Action: A Two-Stage Model

The interaction of this compound with ergosterol-containing lipid bilayers is not a simple, single-step process. Research supports a two-stage mechanism that ultimately leads to fungal cell death.[1][2]

Stage 1: Surface Adsorption and Membrane Perturbation

At low concentrations, monomeric this compound molecules adsorb to the surface of the lipid bilayer. This initial interaction is not benign; it perturbs the local lipid packing, leading to a modest increase in membrane permeability.[1][2] This stage is characterized by a non-specific increase in the leakage of small ions.

Stage 2: Oligomerization and Transmembrane Pore Formation

Upon reaching a critical surface concentration, approximately 100 this compound molecules per lipid vesicle, a significant conformational change occurs.[1] this compound molecules, in concert with ergosterol, self-assemble into oligomeric structures that span the lipid bilayer, forming aqueous pores or channels.[1][2] These pores have a diameter of about 0.8 nm and are permeable to water, ions (particularly K+), and small solutes, but not to larger molecules like glucose. The formation of these channels leads to a rapid efflux of intracellular potassium ions and other essential cellular components, disrupting the electrochemical gradient and ultimately causing cell death.[1][2] It is estimated that a functional pore is composed of 4-12 this compound molecules.

The presence of ergosterol is crucial for this second stage. While this compound can interact with cholesterol-containing membranes (found in mammalian cells), the formation of stable, highly permeable channels is significantly favored in the presence of ergosterol. This selectivity is the basis for this compound's antifungal activity and its relatively lower toxicity to host cells.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of this compound with ergosterol in lipid bilayers.

Table 1: Partition Coefficients of this compound in Lipid Vesicles

| Lipid Composition | Sterol Content (mol%) | Partition Coefficient (Kp) | Reference |

| POPC | 0 | (1.4 ± 0.3) x 10⁴ | [1] |

| POPC/Cholesterol | 5-30 | (1.7 ± 0.3) x 10⁴ | [1] |

| POPC/Ergosterol | 5-30 | (1.5 ± 0.2) x 10⁴ | [1] |

POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Candida Species

| Candida Species | MIC Range (μg/mL) | Reference |

| Candida albicans | 0.125 - 4.0 | [3] |

| Candida glabrata | 0.25 - 4.0 | [3] |

| Candida parapsilosis | 0.5 - 4.0 | [3] |

| Candida tropicalis | 0.25 - 4.0 | [3] |

| Candida krusei | 1.0 - 8.0 | [3] |

MIC values can vary depending on the specific strain and testing methodology (e.g., EUCAST, CLSI).

Table 3: Biophysical Parameters of this compound Interaction

| Parameter | Value | Lipid System | Reference |

| Critical concentration for oligomerization | ~100 molecules/liposome | POPC LUV with 10 mol% ergosterol | [1] |

| Mean fluorescence lifetime (monomeric) | ~5 ns | POPC LUV with ergosterol | [1] |

| Mean fluorescence lifetime (oligomeric) | ~37 ns | POPC LUV with ergosterol | [1] |

LUV: Large Unilamellar Vesicles

Experimental Protocols

This section outlines the methodologies for key experiments used to study the this compound-ergosterol interaction.

Preparation of Ergosterol-Containing Liposomes

Objective: To create model membrane systems (liposomes) with a defined lipid and ergosterol composition.

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired phospholipid

-

Ergosterol

-

Chloroform

-

Methanol

-

Buffer solution (e.g., 10 mM Tris-HCl, 150 mM KCl, pH 7.4)

Protocol:

-

Lipid Film Hydration Method:

-

Dissolve the desired amounts of phospholipid and ergosterol in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the buffer solution and vortexing vigorously above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

-

-

Extrusion for Unilamellar Vesicles (LUVs):

-

To obtain vesicles of a uniform size, subject the MLV suspension to multiple freeze-thaw cycles.

-

Extrude the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This will produce large unilamellar vesicles (LUVs).

-

Fluorescence Spectroscopy to Monitor this compound Binding and Aggregation

Objective: To quantify the binding of this compound to liposomes and observe its aggregation state.

Principle: this compound is intrinsically fluorescent. Its fluorescence properties, particularly its lifetime, change upon binding to a lipid membrane and upon oligomerization.

Instrumentation:

-

Fluorometer capable of steady-state and time-resolved measurements.

Protocol:

-

Steady-State Fluorescence:

-

Prepare a series of liposome suspensions with varying lipid concentrations.

-

Add a fixed concentration of this compound (e.g., 5 µM) to each suspension.

-

Measure the fluorescence intensity of this compound. The excitation wavelength is typically around 337 nm, and the emission is monitored at approximately 408 nm.

-

An increase in fluorescence intensity indicates the partitioning of this compound into the lipid bilayer. The partition coefficient (Kp) can be calculated from this data.

-

-

Time-Resolved Fluorescence (Fluorescence Lifetime):

-

Prepare liposome suspensions with a fixed lipid and ergosterol concentration.

-

Add varying concentrations of this compound.

-

Measure the fluorescence lifetime of this compound using time-correlated single-photon counting (TCSPC).

-

A significant increase in the mean fluorescence lifetime (e.g., from ~5 ns to ~37 ns) indicates the formation of this compound oligomers within the membrane.[1]

-

K+/H+ Exchange Assay to Measure Membrane Permeability

Objective: To assess the ability of this compound to form functional ion channels in liposomes.

Principle: This assay uses the pH-sensitive fluorescent dye pyranine encapsulated within liposomes. The liposomes are prepared with a high internal K+ concentration and a low external K+ concentration. The addition of a protonophore (like FCCP) and a K+ ionophore (like valinomycin) would typically lead to K+ efflux and H+ influx, quenching the pyranine fluorescence. This compound-induced pore formation will also facilitate K+ efflux, leading to a compensatory influx of H+ and a decrease in pyranine fluorescence.

Materials:

-

Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid)

-

Liposomes prepared in a high K+ buffer (e.g., 150 mM KCl)

-

Low K+ external buffer (e.g., 150 mM NaCl)

-

This compound solution

Protocol:

-

Prepare liposomes containing pyranine by hydrating the lipid film with a buffer containing pyranine.

-

Remove external, unencapsulated pyranine by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

-

Create a K+ gradient by diluting the liposomes into a K+-free buffer.

-

Place the liposome suspension in a fluorometer cuvette and monitor the pyranine fluorescence (Excitation: ~460 nm, Emission: ~510 nm).

-

Add this compound to the suspension and record the decrease in fluorescence intensity over time. The rate of fluorescence decrease is proportional to the rate of K+/H+ exchange and thus reflects the membrane permeability induced by this compound.

Visualizations

This compound's Mechanism of Action

Caption: A diagram illustrating the two-stage mechanism of this compound action.

Experimental Workflow for Studying this compound-Induced Permeability

Caption: A flowchart of the K+/H+ exchange assay to measure membrane permeability.

Conclusion

The interaction of this compound with ergosterol in fungal lipid bilayers is a well-defined process that serves as an excellent model for understanding membrane-active antimicrobial agents. The two-stage mechanism, involving initial membrane perturbation followed by the formation of ion-permeable pores, highlights the critical role of ergosterol in mediating this compound's potent antifungal activity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in mycology, membrane biophysics, and drug development, facilitating further investigation into this classic yet clinically vital antifungal agent.

References

The Nystatin Biosynthetic Pathway in Streptomyces noursei: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a polyene macrolide antibiotic produced by the soil bacterium Streptomyces noursei, remains a crucial agent in the treatment of fungal infections.[1][2][3] Its potent antifungal activity, mediated by its interaction with ergosterol in fungal cell membranes, has established it as a valuable therapeutic. The biosynthesis of this complex natural product is a fascinating and intricate process, orchestrated by a large gene cluster encoding a modular polyketide synthase (PKS), tailoring enzymes, and regulatory proteins.[3][4] Understanding this pathway in detail is paramount for endeavors in strain improvement, yield optimization, and the generation of novel, potentially superior antifungal agents through biosynthetic engineering.[1][2][3]

This technical guide provides an in-depth exploration of the this compound biosynthetic pathway in Streptomyces noursei ATCC 11455. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the genetic and biochemical basis of this compound production, quantitative data on yields in various strains, and detailed experimental protocols for key analytical and genetic manipulation techniques.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located on a contiguous stretch of DNA, a 123,580 base pair region within the S. noursei genome.[3] This gene cluster contains all the necessary enzymatic machinery for the assembly of the this compound molecule, which consists of a 38-membered macrolactone ring decorated with a deoxysugar moiety, mycosamine.[3][4] The cluster encodes for a modular type I polyketide synthase (PKS), enzymes responsible for post-PKS modifications, proteins for the biosynthesis and attachment of mycosamine, and regulatory and transport proteins.[3]

Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Polyketide Chain Assembly: The formation of the 38-membered macrolactone ring is catalyzed by a large, multi-enzyme complex known as a type I polyketide synthase (PKS).[1][2][3] This PKS is encoded by six genes: nysA, nysB, nysC, nysI, nysJ, and nysK. The NysC protein is notably one of the largest modular PKSs discovered to date.[3] The PKS assembly line sequentially condenses acetate and propionate units to build the polyketide backbone.[1][2]

-

Post-PKS Modifications: Following the synthesis and cyclization of the polyketide chain to form the nystatinolide precursor, a series of tailoring reactions occur. These modifications are crucial for the biological activity of the final molecule and are carried out by enzymes such as P450 monooxygenases.[1][2] For instance, the NysL enzyme is responsible for the hydroxylation at the C-10 position, a critical step for the antifungal activity.[5] Another P450 monooxygenase, NysN, is involved in the oxidation of a methyl group.

-

Mycosamine Biosynthesis and Attachment: The deoxysugar mycosamine is synthesized from glucose-1-phosphate through a separate pathway involving a set of dedicated enzymes. The this compound gene cluster encodes key enzymes for this process, including a GDP-mannose dehydratase (NysDIII), an aminotransferase (NysDII), and a glycosyltransferase (NysDI).[4] The NysDI enzyme is responsible for attaching the mycosamine moiety to the C-19 position of the macrolactone ring.[4]

Signaling Pathways and Regulatory Networks

The production of this compound is tightly regulated at the transcriptional level. The this compound gene cluster contains several putative regulatory genes, including nysRI, nysRII, nysRIII, and nysRIV, which have been shown to be essential for efficient this compound production. These regulators likely form a complex cascade to control the expression of the biosynthetic genes in response to various physiological and environmental signals.

Quantitative Data on this compound Production

The production of this compound and its analogs can be significantly influenced by genetic modifications of the biosynthetic pathway. The following tables summarize the quantitative data on this compound production in various engineered Streptomyces noursei strains.

Table 1: this compound Production in Regulatory Gene Mutants of S. noursei

| Strain | Relevant Genotype | This compound Production (% of Wild Type) | Reference |

| Wild Type | nysR+ | 100 | [6] |

| SR12 | ΔnysRI | 0.5 | [6] |

| SR34 | ΔnysRII | 7 | [6] |

| SR56 | ΔnysRIII | 9 | [6] |

| NR4K | ΔnysRIV | ~2 | [6] |

| WT (pNR4EL) | Wild Type with extra nysRIV | 136 | [6] |

Table 2: Production of this compound and Analogs in Engineered S. noursei Strains

| Strain | Relevant Genotype | Major Product(s) | Relative Yield | Reference |

| Wild Type | - | This compound | 100% | [7] |

| GG5073SP | ER5 mutation | S44HP (heptaene) | ~7-fold higher than WT-based S44HP producer | [7] |

| NG7-ER-NysN | ER5, ΔnysN | BSG005 (16-decarboxy-16-methyl-28,29-didehydrothis compound) | ~8-fold higher than WT-based BSG005 producer | [7] |

| AHH2 | ΔnysH | This compound, 10-deoxythis compound | This compound reduced by ~35% | [5] |

| AHG13 | ΔnysG | This compound, 10-deoxythis compound | This compound reduced by ~35% | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Gene Knockout in Streptomyces noursei using CRISPR/Cas9

The CRISPR/Cas9 system has been adapted for efficient genome editing in Streptomyces. This protocol is a generalized procedure based on established methods.[8][9][10][11][12]

1. Design and Construction of the CRISPR/Cas9 Plasmid:

-

gRNA Design: Design a 20-bp guide RNA (gRNA) sequence targeting the gene of interest. The gRNA should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (typically NGG) in the target gene. Several online tools are available for gRNA design.

-

Plasmid Backbone: Utilize a suitable Streptomyces-E. coli shuttle vector carrying the cas9 gene and the gRNA expression cassette (e.g., pCRISPomyces series).

-

Cloning: Synthesize and anneal oligonucleotides corresponding to the designed gRNA and clone them into the gRNA expression cassette of the CRISPR/Cas9 plasmid.

-

Homology Arms: For gene deletion, amplify ~1-2 kb upstream and downstream homology arms flanking the target gene via PCR.

-

Assembly: Assemble the homology arms into the CRISPR/Cas9 plasmid containing the gRNA. This can be achieved through Gibson Assembly or traditional restriction-ligation cloning.

2. Transformation into E. coli and Conjugation into Streptomyces noursei:

-

Transformation: Transform the final CRISPR/Cas9 construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Conjugation: Perform intergeneric conjugation between the E. coli donor strain and S. noursei recipient spores on a suitable agar medium (e.g., MS agar).

-

Selection: Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin) to select for S. noursei exconjugants that have received the plasmid.

3. Screening and Verification of Mutants:

-

Isolation: Isolate individual exconjugant colonies and streak them onto fresh selective agar plates.

-

PCR Verification: Extract genomic DNA from the potential mutants and perform PCR analysis using primers flanking the target gene to confirm the desired deletion.

-

Sequencing: Sequence the PCR product to confirm the precise deletion at the nucleotide level.

References

- 1. Biosynthesis of the polyene macrolide antibiotic this compound in Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of the polyene antifungal antibiotic this compound in Streptomyces noursei ATCC 11455: analysis of the gene cluster and deduction of the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Biosynthesis and Transport: nysH and nysG Genes Encoding a Putative ABC Transporter System in Streptomyces noursei ATCC 11455 Are Required for Efficient Conversion of 10-Deoxythis compound to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New this compound-Related Antifungal Polyene Macrolides with Altered Polyol Region Generated via Biosynthetic Engineering of Streptomyces noursei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 9. CRISPR-Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CRISPR–Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes | Springer Nature Experiments [experiments.springernature.com]

- 11. blue-course.i3s.up.pt [blue-course.i3s.up.pt]

- 12. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

Spectroscopic Analysis of Nystatin and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of Nystatin and its derivatives. This compound, a polyene macrolide antibiotic produced by Streptomyces noursei, is a complex mixture of structurally related compounds, primarily this compound A1, A2, and A3. Its primary mechanism of action involves binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death. Due to its complex structure and limited solubility, spectroscopic methods are indispensable for its identification, quantification, and structural elucidation.

Molecular Structure of this compound

This compound A1, the major active component, is a 38-membered macrocyclic lactone containing a tetraene and a diene chromophore, multiple hydroxyl groups, a carboxyl group, and a mycosamine sugar moiety. This intricate structure gives rise to characteristic spectroscopic fingerprints.

Table 1: Molecular Properties of Major this compound Components

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from this compound A1 |

| This compound A1 | C47H75NO17 | 926.1 | - |

| This compound A2 | C47H75NO16 | 910.1 | Lacks a hydroxyl group |

| This compound A3 | C53H85NO20 | 1056.2 | Contains an additional sugar moiety |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of this compound, owing to the highly conjugated polyene system in its structure. The spectrum is characterized by a well-defined vibronic structure with three main absorption maxima.

Table 2: UV-Vis Absorption Maxima of this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Molar Absorptivity (ε) at λmax 3 (L mol⁻¹ cm⁻¹) |

| Methanol | 292 | 304 | 320 | 73,889[1] |

| Ethanol | 290 | 307 | 322 | Not reported |

| Dioxane-Water (7:3 v/v) | Not specified | Not specified | 322 | Not reported |

The intensity of these absorption bands is directly proportional to the concentration of this compound, forming the basis for many quantitative assays. The position of the maxima can be influenced by the solvent polarity and the aggregation state of the molecule.

Experimental Protocol: UV-Vis Spectrophotometry

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1.3 x 10⁻⁴ mol L⁻¹) in a suitable solvent such as methanol.[1] Given this compound's sensitivity to light, all handling should be performed under reduced illumination.

-

From the stock solution, prepare a series of dilutions to the desired concentration range (e.g., 2.6 x 10⁻⁶ to 1.0 x 10⁻⁵ mol L⁻¹) for creating a calibration curve.[1]

-

-

Instrumentation:

-

Use a double-beam UV-Vis spectrophotometer.

-

Use 1.0 cm quartz cuvettes.

-

Set the spectral range from 250 nm to 380 nm.[1]

-

-

Measurement:

-

Use the chosen solvent as a blank to zero the instrument.

-

Record the absorption spectra of the standard solutions and the sample solution.

-

Identify the absorbance at the characteristic maxima (e.g., 320 nm).

-

-

Quantification:

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The complex structure of this compound results in a rich and detailed IR spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound [1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretching | Hydroxyl groups |

| ~2930 | C-H stretching | Aliphatic CH, CH₂, CH₃ |

| ~1710 | C=O stretching | Carboxylic acid and Lactone |

| ~1630 | C=C stretching | Conjugated polyene |

| ~1038-1070 | C-O stretching | Alcohols, Ethers, Lactone |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

-

Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Place the KBr pellet in the sample holder.

-

-

Measurement:

-

Record a background spectrum of the empty sample compartment.

-

Record the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, enabling complete structural assignment and stereochemical analysis. Due to the large size and complexity of the molecule, 2D NMR techniques are often necessary for unambiguous signal assignment.

Table 4: Selected ¹H and ¹³C NMR Chemical Shifts for this compound A1 and iso-Nystatin A1 in Pyridine-d₅

| Position | This compound A1 (δ in ppm) | iso-Nystatin A1 (δ in ppm) |

| ¹H | ¹³C | ¹H |

| 1 | - | 171.5 |

| 2a | 2.71 | 43.5 |

| 2b | 2.80 | |

| 3 | 4.75 | 67.5 |

| ... | ... | ... |

| 10 | Not specified | Not specified |

Note: A complete, assigned list of chemical shifts is extensive and typically found in specialized publications. The table shows representative values to illustrate the data obtained. A study using DMSO-d6 as the solvent identified the proton at the C-10 position (H-10) of this compound at 3.2 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or pyridine-d₅) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain high-resolution spectra.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Measurement:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

To aid in signal assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

-

Data Processing:

-

Process the acquired data using appropriate software.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the 2D spectra to establish connectivity between protons and carbons, leading to a full structural assignment.

-

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of this compound and its derivatives and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for these large molecules.

Tandem mass spectrometry (MS/MS) in the negative ion mode has been shown to be particularly informative for the structural elucidation of this compound. The deprotonated molecule [M-H]⁻ undergoes characteristic fragmentation, providing insights into the structure of the macrolactone ring.

Table 5: Key Mass Spectrometry Data for this compound A1

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) in MS/MS |

| ESI Positive | 926.6 [M+H]⁺ | Not typically used for detailed fragmentation |

| ESI Negative | 924.5 [M-H]⁻ | 906.5 [M-H-H₂O]⁻, 860.5 [M-H-H₂O-CO₂]⁻, 844.5 [M-H-2H₂O-CO₂]⁻ |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent compatible with the mobile phase, such as methanol.

-

For analysis in biological matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample.

-

-

Instrumentation:

-

Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap or FT-ICR).

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 5mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.

-

Detection: UV detector at a characteristic wavelength (e.g., 304 nm) in series with the mass spectrometer.

-

-

Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI).

-

Mode: Positive or negative ion mode.

-

Analysis: Full scan mode to identify molecular ions and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification. For structural elucidation, product ion scans are performed on the precursor ion of interest.

-

-

-

Data Analysis:

-

Identify the molecular ions of this compound and its derivatives based on their mass-to-charge ratios.

-

Analyze the fragmentation patterns in the MS/MS spectra to confirm the identity of the compounds and to characterize unknown derivatives.

-

Workflow and Logical Relationships

The spectroscopic analysis of this compound typically follows a logical workflow, starting from sample preparation to data interpretation and structural confirmation.

Caption: Workflow for the spectroscopic analysis of this compound.

This diagram illustrates the typical progression from sample preparation through various spectroscopic analyses to data interpretation, ultimately leading to the comprehensive characterization of this compound and its derivatives. Each technique provides complementary information that, when combined, allows for a thorough understanding of the analyte.

References

The Role of Nystatin in Studying Ion Channel Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nystatin, a polyene macrolide antibiotic, has long been recognized for its antifungal properties. Its mechanism of action, which involves the formation of pores or channels in the cell membranes of fungi, has been repurposed by scientists as a powerful tool to investigate the fundamental principles of ion channel formation and function. This technical guide provides a comprehensive overview of the role of this compound in this field of study, detailing its mechanism of action, experimental applications, and the biophysical properties of the channels it forms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance for utilizing this compound in their experimental workflows.

Introduction to this compound

This compound is a polyene antifungal drug produced by the bacterium Streptomyces noursei.[1] Its primary clinical use is in the treatment of fungal infections, particularly those caused by Candida species.[1][2] The efficacy of this compound as an antifungal agent is intrinsically linked to its ability to form ion channels in fungal cell membranes, a property that has been ingeniously exploited in the realm of biophysical research to study the principles of ion transport across lipid bilayers.

Mechanism of Ion Channel Formation

The formation of ion channels by this compound is a multi-step process that is highly dependent on the lipid composition of the target membrane. The key steps are outlined below:

-

Binding to Sterols: this compound exhibits a high affinity for ergosterol, a sterol that is abundant in fungal cell membranes but not in mammalian cell membranes, which contain cholesterol.[1][2] This selective binding is a cornerstone of this compound's antifungal activity and its utility as a research tool.[1][2] While it has a greater affinity for ergosterol, this compound can also interact with cholesterol, albeit to a lesser extent.[1][3]

-

Oligomerization: Upon binding to membrane sterols, multiple this compound monomers aggregate to form oligomeric structures.[4][5] The presence of highly ordered membrane domains, such as those enriched in sterols and certain phospholipids, is thought to stabilize these this compound oligomers.[4][5]

-

Pore Formation: The aggregated this compound molecules arrange themselves to form a transmembrane pore or channel.[1][2][6] It is proposed that these channels are formed by the alignment of this compound molecules with the membrane's phospholipids, creating a hydrophilic core through which ions and small molecules can pass.[6] The structure of the this compound channel is not fully elucidated, but evidence suggests that multiple this compound monomers are required to form a functional channel in a sterol-rich membrane.[7]

The following diagram illustrates the proposed mechanism of this compound-induced ion channel formation.

This compound as a Tool in Ion Channel Research

The ability of this compound to form pores in cell membranes has been harnessed for various experimental applications, most notably in the field of electrophysiology.

The Perforated Patch-Clamp Technique

The perforated patch-clamp technique is a variation of the conventional whole-cell patch-clamp method.[8] It allows for electrical access to the cell's interior without dialyzing intracellular components, which is a common issue with the standard whole-cell configuration.[8][9] In this technique, this compound is included in the pipette solution. After forming a high-resistance seal between the pipette and the cell membrane, the this compound molecules diffuse to the pipette tip and form small pores in the membrane patch.[8] These pores are permeable to small monovalent ions, allowing for the measurement of the cell's electrical activity, while larger molecules and ions are prevented from diffusing between the pipette and the cytoplasm.[8][9]

The following diagram outlines the workflow of the this compound-perforated patch-clamp experiment.

Studying Membrane Properties and Vesicle Fusion

This compound has also been employed to study the biophysical properties of lipid membranes and the process of vesicle fusion. By incorporating this compound and ergosterol into vesicles, researchers can induce fusion with a planar lipid bilayer.[10] The fusion event is marked by a transient spike in current as the this compound channels from the vesicle are incorporated into the bilayer.[10][11] This technique allows for the controlled delivery of membrane proteins to artificial bilayers and provides insights into the dynamics of membrane fusion.[11][12]

Biophysical Properties of this compound-Formed Channels

The ion channels formed by this compound exhibit distinct biophysical properties that have been characterized through various experimental techniques.

Ion Selectivity

This compound-formed channels are generally cation-selective when the antibiotic is applied to one side of a lipid bilayer membrane, allowing the passage of ions like K⁺ and Na⁺.[13][14] However, when this compound is present on both sides of the membrane, the channels become anion-selective.[13] Studies have also shown that this compound-induced permeability changes mainly involve univalent cations, although chloride permeability can also be increased.[14] In some experimental setups with hybrid nanopores, this compound has exhibited anionic behavior.[15][16]

Conductance and Kinetics

The conductance of the cell membrane increases in a dose-dependent manner with the application of this compound.[14] The dose-response relationship is typically very steep.[14] The formation of this compound channels is a dynamic process, and the stability of these channels is influenced by factors such as the membrane's sterol content and the presence of highly ordered lipid domains.[4][7]

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of this compound in studying ion channel formation, compiled from various studies.

| Parameter | Value / Observation | Experimental Condition | Reference |

| This compound Concentration (Perforated Patch) | 200 µg/mL in pipette solution | Wheat root hair cells | [17] |

| This compound Concentration (Membrane Conductance) | Effective range: 15-30 mg/liter | Giant neurons of Aplysia | [14] |

| This compound Concentration (Ion Transport) | 50 µg/mL | HeLa cells | [18] |

| Perforation Time (Perforated Patch) | 10 - 30 minutes | Wheat root hair cells | [17] |

| Channel Selectivity (One-sided application) | Cation-selective | Lipid bilayer membranes | [13] |

| Channel Selectivity (Two-sided application) | Anion-selective | Lipid bilayer membranes | [13] |

| Permeability Ratio (Cations vs Anions) | More permeable to cations than anions | Apical membrane of a tight epithelium | [19] |

| Dose-Response Slope | 4.6 | Apical membrane of a tight epithelium | [19] |

| Stoichiometry (this compound Derivatives) | Conductance proportional to the 2nd to 3rd power of concentration | Bilayer lipid membranes | [20] |

Experimental Protocols

Protocol for this compound-Perforated Patch-Clamp Recording

This protocol is a generalized guide based on established methodologies.[17] Researchers should optimize concentrations and timings for their specific cell type.

Materials:

-

This compound powder (light-sensitive)

-

Dimethyl sulfoxide (DMSO)

-

Pipette solution (intracellular-like)

-

Micropipettes

-

Patch-clamp amplifier and data acquisition system

-

Microscope

Procedure:

-

Prepare this compound Stock Solution:

-

Protecting from light, dissolve this compound in 100% DMSO to a stock concentration of 25 mg/mL by vortexing for approximately 30 seconds.

-

Prepare this stock solution fresh daily and wrap the container in aluminum foil to protect it from light.

-

-

Prepare this compound-Containing Pipette Solution:

-

Immediately before the experiment, dilute the this compound stock solution into the pipette solution to a final concentration of approximately 200 µg/mL.

-

Keep a small aliquot of this compound-free pipette solution for tip-filling.

-

Protect the this compound-containing solution from light by wrapping the container in aluminum foil. This solution should be used within 2-4 hours.

-

-

Pipette Preparation:

-

Fill the very tip of the micropipette (approximately 400 µm) with the this compound-free pipette solution. This is crucial for obtaining a high-resistance seal.

-

Back-fill the rest of the pipette with the this compound-containing pipette solution.

-

-

Seal Formation and Perforation:

-

Approach the target cell and form a high-resistance (GΩ) seal as quickly as possible (ideally within 10 minutes of back-filling the pipette).

-

Monitor the cell's membrane capacitance and access resistance.

-

Over a period of 10-30 minutes, you should observe a gradual increase in capacitance and a decrease in access resistance, indicating that the this compound has formed pores in the membrane patch and electrical access to the cytosol is being established.

-

-

Data Acquisition:

-

Once a stable, low access resistance is achieved, you can begin recording the ion channel activity of the cell.

-

Conclusion

This compound's ability to form sterol-dependent ion channels has made it an invaluable tool for researchers studying the biophysical principles of membrane transport. From its pivotal role in the development of the perforated patch-clamp technique to its application in vesicle fusion assays, this compound continues to provide a versatile platform for investigating the intricate world of ion channels. This guide has provided a comprehensive overview of the mechanisms, applications, and experimental considerations for using this compound in this context. By understanding the principles outlined herein, researchers can effectively leverage this remarkable molecule to advance our knowledge of ion channel biology and its implications for human health and disease.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Interaction between this compound and natural membrane lipids in Langmuir monolayers--the role of a phospholipid in the mechanism of polyenes mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The molecular mechanism of this compound action is dependent on the membrane biophysical properties and lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. Evidence that this compound channels form at the boundaries, not the interiors of lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Perforated Whole-Cell Patch-Clamp Technique: A User’s Guide | Springer Nature Experiments [experiments.springernature.com]

- 9. Whole-cell recording using the perforated patch clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence that this compound Channels Form at the Boundaries, Not the Interiors of Lipid Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 12. This compound-induced liposome fusion. A versatile approach to ion channel reconstitution into planar bilayers. | Semantic Scholar [semanticscholar.org]

- 13. Pores formed in lipid bilayer membranes by this compound, Differences in its one-sided and two-sided action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound on membrane conductance and internal ion activities in Aplysia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ionic selectivity of this compound A1 confined in nanoporous track-etched polymer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Slow-Whole-Cell [labs.biology.ucsd.edu]

- 18. Effects of this compound on intracellular contents and membrane transport of alkali cations, and cell volume in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. mdpi.com [mdpi.com]

The Molecular Basis of Nystatin Resistance in Candida albicans: A Technical Guide

Abstract

Candida albicans remains a predominant fungal pathogen, responsible for a significant number of opportunistic infections, particularly in immunocompromised individuals. Nystatin, a polyene antifungal, has long been a therapeutic option, primarily for topical and oral candidiasis. Its mechanism relies on binding to ergosterol, the principal sterol in the fungal cell membrane, leading to pore formation, loss of intracellular components, and cell death. However, the emergence of resistance threatens its clinical utility. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound resistance in C. albicans. The primary mechanisms involve alterations in the ergosterol biosynthesis pathway, which reduces the quantity of the drug's target, and to a lesser extent, the overexpression of efflux pumps. This document details the specific genetic mutations, summarizes key quantitative data on susceptibility and gene expression, provides protocols for essential experimental validation, and visualizes the core pathways and workflows involved.

This compound's Mechanism of Action

This compound is a polyene macrolide antifungal agent.[1] Its fungicidal activity is directly linked to its affinity for ergosterol, a sterol molecule essential for the integrity and fluidity of the fungal plasma membrane.[2][3] this compound molecules bind to ergosterol, forming transmembrane channels or pores.[3][4][5] This interaction disrupts the selective permeability of the membrane, causing a rapid leakage of monovalent ions (K+, Na+, H+) and other essential cellular contents, ultimately leading to fungal cell death.[4][5] The selectivity of this compound for fungal cells is attributed to its higher binding affinity for ergosterol compared to cholesterol, the primary sterol in mammalian cell membranes.[3]

Core Mechanisms of this compound Resistance

This compound resistance in C. albicans is predominantly achieved by altering the drug's target, ergosterol. This can occur through several genetic modifications that disrupt the ergosterol biosynthesis pathway or, less commonly, through mechanisms that reduce the intracellular concentration of the drug.

Alterations in the Ergosterol Biosynthesis Pathway

The most frequently cited mechanism for this compound resistance is the modification or depletion of ergosterol in the fungal cell membrane.[6][7] This is primarily caused by mutations in the ERG genes, which encode the enzymes responsible for the multi-step conversion of lanosterol to ergosterol.

Key genes implicated in this process include:

-

ERG3 (Sterol Δ5,6-desaturase): Mutations that inactivate ERG3 are a common cause of polyene resistance.[7][8] This enzymatic step is crucial for the final stages of ergosterol synthesis. Its inactivation prevents the formation of ergosterol and leads to the accumulation of alternative sterols, such as ergosta-7,22-dienol.[8][9] These alternative sterols have a lower binding affinity for this compound, rendering the drug ineffective.

-

ERG6 (Sterol Δ24-methyltransferase): Loss-of-function alterations in ERG6 can also contribute to polyene resistance.[4][7] This enzyme acts earlier in the pathway, and its disruption leads to the accumulation of different sterol precursors that do not effectively bind this compound.

-

ERG2, ERG5, and ERG11: Mutations in these genes have also been associated with resistance to polyenes like amphotericin B and, by extension, this compound.[4] For instance, a lab-generated strain resistant to amphotericin B and fluconazole showed upregulation of ERG5, ERG6, and ERG25, coupled with an accumulation of sterol intermediates instead of ergosterol.[10]

These genetic alterations effectively reduce the concentration of the primary target for this compound, constituting the main pathway to high-level resistance.

Caption: Ergosterol biosynthesis pathway and points of disruption leading to this compound resistance.

Overexpression of Efflux Pumps

While primarily associated with azole resistance, the overexpression of membrane transporters that actively pump antifungal agents out of the cell can play a role in resistance to various drugs.[1] Two major families of efflux pumps are implicated in C. albicans:

-

ATP-Binding Cassette (ABC) Transporters: Genes such as CDR1 and CDR2 encode for these pumps, which use ATP hydrolysis to expel a wide range of substrates.[1][11] Overexpression of CDR1 and CDR2 is a common resistance mechanism.[12] Notably, two missense mutations in the CDR2 gene were identified and shared among this compound-resistant C. albicans isolates in one study.[6]

-

Major Facilitator Superfamily (MFS) Transporters: The MDR1 gene encodes an MFS transporter that uses the proton motive force to export drugs.[1] Its overexpression is also linked to antifungal resistance.

Although the direct contribution to this compound resistance is less documented than for azoles, increased efflux activity could potentially lower the intracellular concentration of this compound, requiring higher doses to be effective.

Regulatory and Signaling Pathways in Resistance

The development of resistance is not solely due to mutations in target genes but is also controlled by a complex network of regulatory and stress-response pathways.

-

Transcriptional Regulation: The transcription factor Upc2p, encoded by the UPC2 gene, is a key regulator of ERG gene expression.[2] Gain-of-function mutations in UPC2 can lead to the upregulation of the ergosterol biosynthesis pathway, contributing to drug resistance.[4]

-

Stress Response Pathways: Exposure to antifungal agents induces significant cellular stress. C. albicans activates several signaling pathways to cope with this stress, which can contribute to drug tolerance and the emergence of resistance.[1] These include:

-

Calcineurin Pathway: This calcium-dependent signaling pathway is crucial for membrane stress response and is required for survival in the presence of antifungals like fluconazole.[1]

-

High Osmolarity Glycerol (HOG) Pathway: A MAP kinase cascade that responds to various environmental stresses, including osmotic and oxidative stress, which can be induced by membrane-active agents.[1][13]

-

Protein Kinase C (PKC) Cell Wall Integrity Pathway: This pathway is essential for maintaining the cell wall, which becomes critical when the cell membrane is compromised.[1][13]

-

Caption: Key signaling pathways involved in the C. albicans stress response to this compound.

Quantitative Analysis of this compound Resistance

Quantitative data is essential for characterizing the resistance phenotype. This includes measuring the minimum inhibitory concentration (MIC), analyzing changes in sterol content, and quantifying gene expression.

Table 1: this compound Minimum Inhibitory Concentration (MIC) in C. albicans

| Isolate Type | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Resistance Rate (%) | Reference |

|---|---|---|---|---|

| Susceptible (Wild-Type) | 0.625 - 1.25 | N/A | N/A | [14] |

| Clinical Isolates (Fluconazole-Susceptible) | N/A | 0.042 | N/A | [15] |

| Clinical Isolates (Fluconazole-Resistant) | N/A | 0.06 | N/A | [15] |

| this compound-Resistant Isolates | > 2 | N/A | 5.6 - 6.7 |[6][7] |

Note: Definitive clinical breakpoints for this compound have not been established. Resistance is often inferred using the epidemiological cutoff value (ECV) for amphotericin B (>2 µg/mL), as they share a mechanism of action.[6]

Table 2: Gene Expression Changes in Antifungal-Resistant C. albicans

| Gene | Function | Fold Change in Resistant Isolate | Condition | Reference |

|---|---|---|---|---|

| ERG5 | C-22 sterol desaturase | Upregulated | Amphotericin B / Fluconazole Resistance | [4][10] |

| ERG6 | Sterol methyltransferase | Upregulated | Amphotericin B / Fluconazole Resistance | [4][10] |

| ERG25 | C-4 methyl sterol oxidase | Upregulated | Amphotericin B / Fluconazole Resistance | [4][10] |

| CDR1 | ABC Efflux Pump | 2.5 to 7.6 | Fluconazole Resistance | [12] |

| RTA2 | Cell Stress Response | Upregulated | Amphotericin B / Fluconazole Resistance | [4][10] |

| DDR48 | Cell Stress Response | Upregulated | Amphotericin B / Fluconazole Resistance |[4][10] |

Key Experimental Protocols

Verifying the molecular basis of this compound resistance requires a combination of microbiological, biochemical, and molecular biology techniques.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a C. albicans isolate, based on EUCAST and CLSI guidelines.[6][14]

-

Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend colonies in sterile saline to match a 0.5 McFarland standard (1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI 1640 medium to a final working concentration of 1-5 x 10³ CFU/mL.

-

Drug Dilution: Prepare two-fold serial dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. Typical final concentrations range from 16 to 0.03 µg/mL.[6]

-

Inoculation: Add 100 µL of the working inoculum to each well containing 100 µL of the diluted drug, resulting in a final inoculum of 0.5-2.5 x 10³ CFU/mL. Include a drug-free well for a positive growth control.

-

Incubation: Incubate the plate at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC for this compound is defined as the lowest drug concentration that causes ≥90% growth inhibition compared to the drug-free control well.[6] This can be determined visually or by reading the optical density at 450-600 nm with a spectrophotometer.

Caption: Experimental workflow for antifungal susceptibility testing by broth microdilution.

Sterol Extraction and Quantification

This method quantifies the total ergosterol content, allowing for comparison between susceptible and resistant strains.[16]

-

Cell Culture and Harvest: Grow C. albicans isolates to mid-log phase in a suitable broth medium. Harvest cells by centrifugation, wash with sterile water, and determine the dry weight of a cell aliquot.

-

Saponification: Resuspend the cell pellet in 25% alcoholic potassium hydroxide (KOH). Vortex vigorously and incubate in an 85°C water bath for 1-2 hours to break down lipids and saponify fatty acids.

-

Sterol Extraction: After cooling, add a mixture of sterile water and n-heptane (or hexane). Vortex for 3-5 minutes to extract the non-saponifiable lipids (sterols) into the organic phase. Centrifuge to separate the phases.

-

Spectrophotometric Analysis: Carefully transfer the upper heptane layer to a quartz cuvette. Scan the absorbance from 240 nm to 300 nm. Ergosterol and its immediate precursor, 24(28) dehydroergosterol, produce a characteristic four-peaked curve, with a peak at 281.5 nm.[16]

-

Quantification: Calculate the ergosterol content based on the absorbance values at specific wavelengths and the dry weight of the cells. A significant reduction in the characteristic absorbance profile in a resistant strain indicates depletion of ergosterol. For more detailed analysis of specific sterol types, Gas Chromatography-Mass Spectrometry (GC-MS) is required.[9]

Caption: Experimental workflow for sterol extraction and spectrophotometric analysis.

Gene Expression Analysis (RT-qPCR)

This protocol measures the mRNA levels of target genes (e.g., ERG family, CDR1, MDR1) to identify upregulation associated with resistance.

-

RNA Extraction: Grow susceptible and resistant C. albicans isolates to mid-log phase. Harvest cells and extract total RNA using a standard protocol (e.g., hot acid phenol or a commercial kit).

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. Use gene-specific primers for the target genes (ERG3, CDR1, etc.) and a reference gene (e.g., ACT1) for normalization. A fluorescent dye like SYBR Green is used for detection.

-

Data Analysis: Calculate the relative expression (fold change) of the target genes in the resistant isolate compared to the susceptible isolate using the ΔΔCt method. A significant increase in the fold change indicates gene upregulation.

Conclusion and Future Directions

The molecular basis of this compound resistance in Candida albicans is primarily rooted in the alteration of its cellular target, ergosterol. Mutations within the ERG gene family, especially ERG3, lead to a depleted or modified membrane sterol composition, preventing effective binding and pore formation by this compound. While secondary mechanisms like the upregulation of efflux pumps may contribute, the ergosterol pathway remains the central determinant. Understanding these mechanisms is crucial for the development of rapid molecular diagnostics to detect resistance and for guiding the development of novel antifungal strategies that can bypass these resistance pathways. Future research should focus on the interplay between stress signaling pathways and the acquisition of ERG mutations, as well as exploring the potential for combination therapies that could restore this compound susceptibility.

References

- 1. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal Susceptibility of Oral Candida Isolates from Mother-Infant Dyads to this compound, Fluconazole, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genome-wide expression profiling reveals genes associated with amphotericin B and fluconazole resistance in experimentally induced antifungal resistant isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Transcriptional Analyses of Antifungal Drug Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. oatext.com [oatext.com]

- 15. In vitro interactions of this compound and micafungin combined with chlorhexidine against Candida albicans isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Nystatin-Perforated Patch-Clamp Recordings: Preserving Intracellular Integrity for High-Fidelity Electrophysiological Studies

Application Notes for Researchers, Scientists, and Drug Development Professionals

The nystatin-perforated patch-clamp technique is a powerful electrophysiological method that offers a significant advantage over conventional whole-cell recordings by preserving the integrity of the intracellular environment. This method is particularly valuable for studying ion channels and cellular signaling pathways that are modulated by endogenous second messengers, which are often washed out during standard whole-cell patch-clamp procedures. By forming small pores in the cell membrane that are permeable to monovalent ions but not larger molecules, this compound allows for stable, long-term recordings with minimal disruption to the cell's natural state. This makes it an indispensable tool for drug discovery and basic research, especially in studies involving G-protein coupled receptors (GPCRs), intracellular calcium signaling, and the modulation of ion channels by kinases and other signaling molecules.[1][2][3][4]

The primary advantage of the this compound-perforated patch technique is the prevention of dialysis of cytoplasmic constituents.[1] This preserves crucial intracellular signaling molecules like cAMP and ATP, and maintains the native intracellular calcium buffering capacity.[2][5] Consequently, this method significantly reduces the "rundown" of channel currents, a common issue in conventional whole-cell recordings, particularly for voltage-activated Ca2+ channels.[6] This stability allows for more accurate and physiologically relevant measurements of ion channel activity and modulation over extended periods.

However, the technique is not without its challenges. The series resistance (access resistance) in perforated patch recordings is typically higher than in conventional whole-cell recordings, which can affect the speed and fidelity of voltage-clamp experiments. The time required for the this compound to perforate the membrane can also be variable.[7] Furthermore, care must be taken to prevent spontaneous rupture of the membrane patch, which would convert the recording to a conventional whole-cell configuration and lead to the loss of intracellular components.[5][8] To mitigate this, it is crucial to use fresh solutions and carefully monitor the progress of perforation.

Quantitative Comparison of Perforating Agents

The choice of perforating agent can significantly impact the experimental outcome. This compound is a commonly used polyene antibiotic, but other agents such as Amphotericin B, Gramicidin, and β-Escin are also utilized, each with distinct properties.

| Parameter | This compound | Amphotericin B | Gramicidin | β-Escin |

| Typical Final Concentration | 100-200 µg/mL[6] | 160-240 µg/mL | 20-50 µg/mL | Varies |

| Pore Permeability | Monovalent cations and anions | Monovalent cations and anions | Monovalent cations only | Non-selective, larger pores |

| Typical Series Resistance (Rs) | 10-40 MΩ | < 10 MΩ with blunt electrodes[9] | Higher than this compound/amphotericin B | Lower than this compound/amphotericin B |

| Time to Perforation | 10-30 minutes[7] | Similar to this compound | Slower, ~20-30 minutes[10] | Faster than this compound/amphotericin B |

| Key Advantages | Good balance of perforation time and stability. | Can achieve lower access resistance.[9] | Preserves intracellular Cl- concentration. | Water-soluble, convenient to use.[11][12] |

| Key Disadvantages | Higher Rs than whole-cell. Light and temperature sensitive.[10] | Similar sensitivity as this compound. | High Rs, technically challenging. | Larger pores may allow leakage of small molecules. |

Experimental Protocols

Solutions and Reagents

External (Bath) Solution (Example for Neuronal Recordings):

| Component | Concentration (mM) |

| NaCl | 126 |

| KCl | 3 |

| MgSO4 | 2 |

| CaCl2 | 2 |

| NaH2PO4 | 1.25 |

| NaHCO3 | 26.4 |

| Glucose | 10 |

Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm. Bubble with 95% O2 / 5% CO2.

Internal (Pipette) Solution (Example for K+ Channel Recordings):

| Component | Concentration (mM) |

| K-Gluconate | 110 |

| KCl | 25 |

| NaCl | 5 |

| HEPES | 10 |

| MgCl2 | 2 |

Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

This compound Stock Solution (Prepare Fresh Daily):

-

Weigh out 2.5 mg of this compound powder in a light-protected microcentrifuge tube.

-

Add 50 µL of dimethyl sulfoxide (DMSO) to achieve a stock concentration of 50 mg/mL.

-

Vortex vigorously for at least 30 seconds to dissolve the this compound. The solution should be a clear, bright yellow.

-

Wrap the tube in aluminum foil to protect it from light and store it at -20°C for short-term storage (up to a few hours). It is highly recommended to prepare this solution fresh for each day of experiments.[7]

Step-by-Step this compound-Perforated Patch-Clamp Protocol

-

Prepare the this compound-Containing Internal Solution:

-

Shortly before use, add the this compound stock solution to the internal pipette solution to a final concentration of 100-200 µg/mL. For example, add 2-4 µL of the 50 mg/mL this compound stock solution to 1 mL of internal solution.

-

Vortex the solution for 30 seconds to ensure the this compound is well-dispersed.

-

Keep the this compound-containing internal solution on ice and protected from light. This solution should be used within 2-4 hours.[7]

-

-

Pipette Filling:

-

To ensure the formation of a high-resistance (GΩ) seal, it is critical to prevent this compound from being at the very tip of the patch pipette.

-

Tip-filling: Dip the tip of the patch pipette (with a resistance of 3-8 MΩ) into this compound-free internal solution for a few seconds. The solution will fill the first few hundred micrometers of the tip by capillary action.[7]

-

Back-filling: Carefully back-fill the rest of the pipette with the this compound-containing internal solution.

-

-

Approaching the Cell and Seal Formation:

-

Mount the pipette in the holder and apply gentle positive pressure.

-

Approach the target cell and gently press the pipette tip against the cell membrane.

-

Release the positive pressure and apply gentle suction to form a GΩ seal. Monitor the seal formation by observing the current response to a small voltage step. A stable seal of >1 GΩ is required.

-

-

Monitoring Perforation:

-

Once a GΩ seal is formed, continuously monitor the capacitive currents in response to a small, repetitive voltage pulse (e.g., -5 mV).

-

Initially, the capacitive transients will be small, reflecting the capacitance of the pipette tip and the sealed patch of membrane.

-

As this compound diffuses from the back of the pipette to the tip and incorporates into the cell membrane, the capacitive transients will gradually increase in size, and the access resistance will slowly decrease. This process typically takes 10-30 minutes.[7]

-

The recording can begin once the series resistance has stabilized at an acceptable level (typically 10-40 MΩ).

-

-

Verification of Perforation (Optional but Recommended):

-

To confirm that the membrane has been perforated and not ruptured, a membrane-impermeant dye (e.g., eosin or a high molecular weight fluorescent dextran) can be included in the pipette solution.[8]

-